N-(3,5-dimethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
N-(3,5-dimethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a pyridine ring, a triazole ring, and a pyridazine ring. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-13-9-14(2)11-16(10-13)22-18(27)12-28-19-4-3-17-23-24-20(26(17)25-19)15-5-7-21-8-6-15/h3-11H,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVHQBYGXVHOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,5-dimethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides access to pharmacologically active pyridazinones. Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) linker between the acetamide and triazolopyridazine moieties enables nucleophilic and oxidative transformations:
| Reaction Type | Conditions/Reagents | Products | Key Observations |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 0–5°C | Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives | Controlled oxidation yields sulfoxide as the primary product; prolonged exposure forms sulfones. |
| Alkylation | Alkyl halides, K₂CO₃, DMF | Thioether derivatives | Reactivity influenced by steric hindrance from the triazolopyridazine ring. |
| Nucleophilic Substitution | Amines, polar aprotic solvents | Secondary/tertiary thioethers | Pyridinyl group enhances electron withdrawal, facilitating substitution. |
Acetamide Functionalization
The acetamide group undergoes hydrolysis and condensation reactions:
| Reaction Type | Conditions/Reagents | Products | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Carboxylic acid (+ NH₃) | Complete cleavage occurs within 4–6 hours. |
| Basic Hydrolysis | NaOH (2M), ethanol/water | Carboxylate salt | Faster kinetics compared to acidic conditions. |
| Schiff Base Formation | Aromatic aldehydes, EtOH | Imine-linked conjugates | Condensation at room temperature; reversible in aqueous media. |
Triazolopyridazine Core Reactivity
The fused triazole-pyridazine system participates in electrophilic and cycloaddition reactions:
Pyridinyl Group Modifications
The pyridin-4-yl substituent undergoes halogenation and cross-coupling:
Stability Under Environmental Conditions
-
Thermal Stability : Decomposes above 220°C without melting.
-
Photolytic Degradation : UV light (254 nm) induces cleavage of the sulfanyl bridge, forming disulfide byproducts.
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Hydrolytic Stability : Resistant to neutral hydrolysis but degrades rapidly in strongly acidic/basic media.
Biological Interactions via Reactivity
Scientific Research Applications
Structural Characteristics
The compound features a unique structure that includes:
- Dimethylphenyl Group : Enhances lipophilicity and influences receptor interactions.
- Sulfanyl Linkage : Potentially involved in enzyme inhibition.
- Pyridinyl-Triazolo-Pyridazinyl Moiety : Implicated in various biological interactions.
Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor and receptor modulator. Its interactions with various biological targets suggest applications in treating conditions such as cancer and neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in cancer growth. |
| Receptor Modulation | Alters receptor activity impacting cellular responses. |
| Anticancer Properties | Demonstrated cytotoxic effects on cancer cell lines. |
Case Study 1: Anticancer Activity
A study evaluated the compound's cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results showed:
- IC50 Values : 0.163 µM for c-Met inhibition.
- Antiproliferative Effects : Significant mean GI% values of 55.84% and 29.08% for specific derivatives of the compound.
Case Study 2: Mechanistic Studies
Mechanistic pathways of the compound were investigated through:
- Molecular Docking : Confirmed binding modes to target enzymes.
- Cell Cycle Analysis : Demonstrated arrest at the S phase and enhanced apoptosis via increased caspase-9 activity.
Pharmacological Implications
The unique combination of functional groups in this compound positions it as a promising candidate for drug development. Its ability to interact with multiple biological targets suggests potential therapeutic applications in oncology.
Synthesis and Research Applications
The synthesis of N-(3,5-dimethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can be explored through various synthetic routes. Recent advancements highlight:
- AI-Powered Synthesis Planning : Utilizing databases to predict feasible synthetic routes.
- One-Step Synthesis Focus : Streamlining the synthesis process for efficiency.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds share a similar core structure and are also pharmacologically active.
Substituted imidazoles: These heterocycles are key components in various functional molecules and have similar synthetic methodologies.
Biological Activity
N-(3,5-dimethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.
1. Synthesis and Structural Characteristics
The compound is characterized by a unique molecular structure that incorporates a triazolo-pyridazine core, which is known for its bioactive properties. The synthesis typically involves multi-step reactions where key intermediates are formed through the coupling of various functional groups.
Key Structural Features:
- Molecular Formula: C₁₈H₁₈N₄OS
- Molecular Weight: Approximately 350.43 g/mol
- LogP: 2.8 (indicating moderate lipophilicity)
- Hydrogen Bond Donors/Acceptors: 1/5
2.1 Anticancer Activity
Recent studies have evaluated the anticancer potential of similar compounds featuring the triazolo-pyridazine scaffold. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 1.4 | |
| Compound B | HepG2 | 22.6 | |
| N-(3,5-dimethylphenyl)-2-{...} | A549 | <10 (expected) |
These results indicate that modifications in the substituents can lead to enhanced activity against specific cancer types.
The proposed mechanism includes inhibition of key kinases involved in tumor growth and proliferation. For example, compounds similar to N-(3,5-dimethylphenyl)-2-{...} have been shown to inhibit c-Met kinase activity effectively:
| Compound | c-Met Inhibition IC50 (µM) | Reference |
|---|---|---|
| Compound C | 0.090 | |
| N-(3,5-dimethylphenyl)-2-{...} | Expected to be similar based on structure |
Case Study 1: Cytotoxicity Assessment
A study conducted on a series of triazolo-pyridazine derivatives revealed that modifications in the pyridine ring significantly affected their cytotoxic properties against A549 and MCF-7 cell lines. The most promising compounds exhibited IC50 values below 5 µM, indicating strong potential for further development as anticancer agents.
Case Study 2: Structure-Activity Relationship
Research into structure-activity relationships (SAR) has demonstrated that the presence of specific functional groups can enhance biological activity. For instance, the introduction of halogen substituents on aromatic rings has been linked to increased potency against cancer cell lines.
4. Conclusion
This compound represents a promising candidate for further research in cancer therapeutics due to its structural characteristics and biological activity profile. Ongoing studies should focus on optimizing its efficacy and understanding its mechanisms of action in greater detail.
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis involves coupling aromatic sulfonyl chlorides with triazolopyrimidinyl amines. Evidence from palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) suggests efficient heterocycle formation . For sulfanylacetamide coupling, using 3-picoline or 3,5-lutidine as bases with catalytic N-aryl-sulfilimines improves reaction rates and yields by reducing impurities . Key steps:
- Step 1 : Prepare the triazolopyridazine core via cyclization of nitroarenes.
- Step 2 : Introduce the sulfanylacetamide moiety using optimized base conditions.
Q. How is structural characterization performed for this compound?
X-ray crystallography (e.g., for related acetamides) resolves bond angles, torsion angles, and packing motifs. For ambiguous cases, complementary techniques like NMR (e.g., - HMBC) and high-resolution mass spectrometry (HRMS) validate connectivity . Computational methods (DFT) predict electronic properties to cross-verify experimental data .
Q. What solvent systems enhance solubility for in vitro assays?
Polar aprotic solvents (DMF, DMSO) are preferred due to the compound’s hydrophobic triazolopyridazine core. Co-solvents like PEG-400 or cyclodextrin derivatives improve aqueous solubility for biological testing .
Advanced Research Questions
Q. How can reaction mechanisms for sulfanyl group incorporation be elucidated?
Kinetic isotopic labeling (KIE) studies and in situ FTIR monitoring track intermediate formation. For example, Appel salt-mediated reactions show base-dependent regioselectivity in heterocycle formation . Computational modeling (DFT/MD simulations) identifies transition states and electron transfer pathways .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., serum protein interference). Standardize protocols by:
Q. How can impurities in large-scale synthesis be minimized?
Process refinement via Design of Experiments (DoE) identifies critical parameters:
Q. What computational methods predict structure-activity relationships (SAR)?
Molecular docking (AutoDock Vina) maps interactions with kinase targets (e.g., JAK2 or EGFR). QSAR models trained on pyridazine derivatives correlate substituent electronegativity with IC values .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
